molecular formula C5H9N5O2 B12869226 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole CAS No. 209971-95-9

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B12869226
CAS No.: 209971-95-9
M. Wt: 171.16 g/mol
InChI Key: QWUAIOPKOOFZSB-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of hydrazinyl, dimethyl, and nitro functional groups, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    3-Hydrazino-1,5-dimethyl-4-nitro-1H-pyrazole: Similar structure but different reactivity due to the presence of a hydrazino group instead of hydrazinyl.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains additional triazole rings, leading to different chemical properties.

Uniqueness

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole is unique due to the combination of hydrazinyl, dimethyl, and nitro groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

CAS No.

209971-95-9

Molecular Formula

C5H9N5O2

Molecular Weight

171.16 g/mol

IUPAC Name

(1,5-dimethyl-4-nitropyrazol-3-yl)hydrazine

InChI

InChI=1S/C5H9N5O2/c1-3-4(10(11)12)5(7-6)8-9(3)2/h6H2,1-2H3,(H,7,8)

InChI Key

QWUAIOPKOOFZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)NN)[N+](=O)[O-]

Origin of Product

United States

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